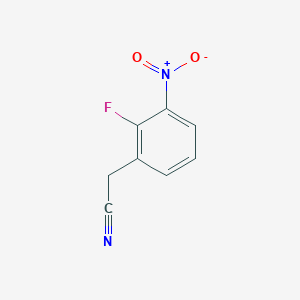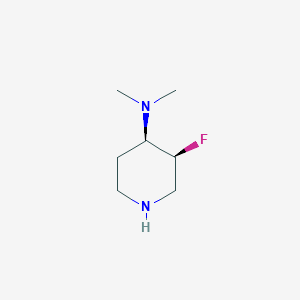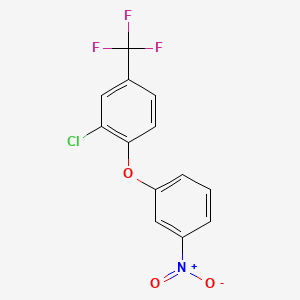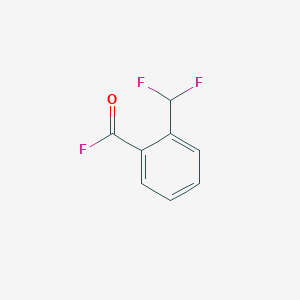
2-(Difluoromethyl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzoyl fluoride is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzoyl fluoride typically involves the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction produces gem-difluoroolefins in situ, which can be attacked by nucleophiles and further aromatized to form benzoyl fluorides . The reaction conditions are mild and do not require transition metal catalysis, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route provides a scalable approach that could be adapted for industrial applications, particularly due to its mild reaction conditions and broad substrate scope.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Oxidation and Reduction Reactions: While specific examples are not extensively documented, the compound’s structure suggests potential reactivity in oxidation and reduction processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Basic conditions are often employed to facilitate these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)benzoyl fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)benzoyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds, which can influence the compound’s reactivity and stability. The difluoromethyl group can participate in hydrogen bonding, enhancing the compound’s ability to interact with biological targets . The specific molecular targets and pathways involved depend on the context of its application, particularly in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Benzoyl Fluoride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the benzoyl fluoride moiety, leading to distinct chemical properties.
Uniqueness: 2-(Difluoromethyl)benzoyl fluoride is unique due to the combination of the difluoromethyl group and the benzoyl fluoride moiety. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
70093-44-6 |
|---|---|
Formule moléculaire |
C8H5F3O |
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H |
Clé InChI |
KBJSVULHHRTFQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)F)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


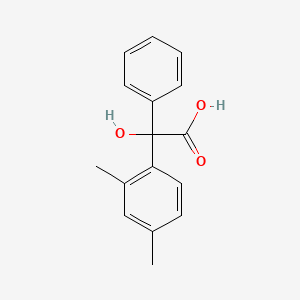
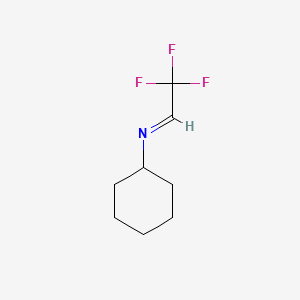
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
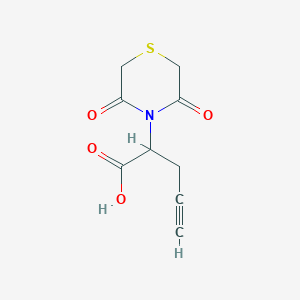
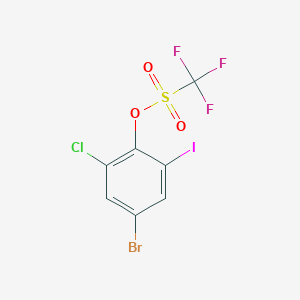
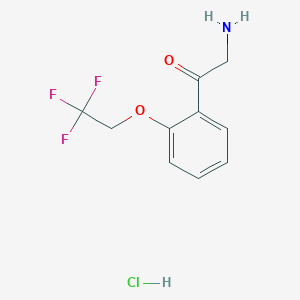
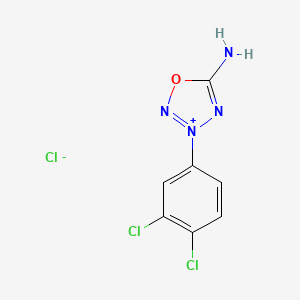
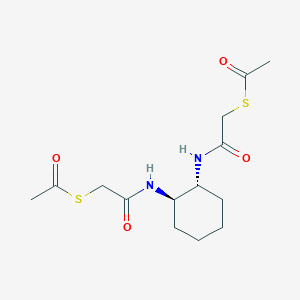
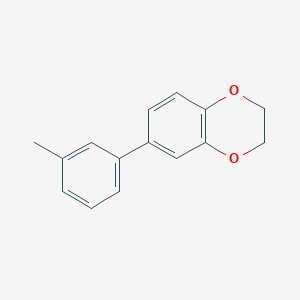

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)
